A Technical Guide to Methylamino-PEG3-benzyl: Properties, Synthesis, and Application in Bioconjugation
A Technical Guide to Methylamino-PEG3-benzyl: Properties, Synthesis, and Application in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Methylamino-PEG3-benzyl, a heterobifunctional linker commonly utilized in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). This document outlines its physicochemical properties, provides a representative synthesis protocol, and details its application in the construction of ADCs.
Introduction to Methylamino-PEG3-benzyl
Methylamino-PEG3-benzyl is a short-chain, monodisperse polyethylene (B3416737) glycol (PEG) linker. PEG linkers are widely incorporated into bioconjugates to enhance solubility, stability, and pharmacokinetic profiles, while potentially reducing the immunogenicity of the conjugated molecule.[1][2][3][] The structure of Methylamino-PEG3-benzyl includes a terminal methylamino group and a benzyl (B1604629) ether, providing distinct functionalities for conjugation strategies. The PEG3 moiety offers a balance of hydrophilicity and a defined spacer length, which is crucial for maintaining the biological activity of the conjugated molecules.
The primary application for linkers like Methylamino-PEG3-benzyl is in the construction of Antibody-Drug Conjugates.[3][][5] ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule payload. The linker plays a critical role in connecting these two components, ensuring stability in circulation and enabling the release of the payload at the target site.[3]
Physicochemical Properties
A clear understanding of the physicochemical properties of Methylamino-PEG3-benzyl is essential for its effective use in conjugation protocols. The following table summarizes its key properties.
| Property | Value | Source |
| Molecular Weight | 253.34 g/mol | MedChemExpress |
| Molecular Formula | C₁₄H₂₃NO₃ | MedChemExpress |
| Appearance | Expected to be a colorless to pale yellow oil or liquid | General knowledge of similar compounds |
| Solubility | Soluble in a wide range of organic solvents (e.g., DMSO, DMF, Dichloromethane) and expected to have moderate aqueous solubility. | General properties of PEG linkers |
| Purity | Typically >95% for research-grade material. | MedKoo Biosciences |
| Storage | Recommended to be stored at -20°C for long-term stability. | MedKoo Biosciences |
Synthesis and Characterization
While specific, proprietary synthesis methods may vary between suppliers, a general, representative synthetic route for Methylamino-PEG3-benzyl can be conceptualized based on established PEG chemistry. The following is a hypothetical, yet plausible, experimental protocol for its synthesis and characterization.
Representative Synthesis Protocol
The synthesis of Methylamino-PEG3-benzyl can be approached through a multi-step process involving the protection of functional groups, PEGylation, and subsequent deprotection and functionalization.
Step 1: Monobenzylation of Triethylene Glycol
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To a solution of triethylene glycol (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF), add sodium hydride (1.1 equivalents) portion-wise at 0°C under an inert atmosphere (e.g., argon).
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Allow the mixture to stir at room temperature for 1 hour.
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Add benzyl bromide (1 equivalent) dropwise at 0°C.
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Let the reaction warm to room temperature and stir for 12-16 hours.
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Quench the reaction by the slow addition of water.
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Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica (B1680970) gel to yield mono-benzylated triethylene glycol.
Step 2: Tosylation of the Terminal Hydroxyl Group
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Dissolve the mono-benzylated triethylene glycol (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) and cool to 0°C.
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Add triethylamine (B128534) (1.5 equivalents) followed by p-toluenesulfonyl chloride (1.2 equivalents).
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Stir the reaction at 0°C for 1 hour and then at room temperature for 4-6 hours.
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Monitor the reaction by thin-layer chromatography (TLC).
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Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate, and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the tosylated intermediate.
Step 3: Introduction of the Methylamino Group
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Dissolve the tosylated intermediate (1 equivalent) in a solution of methylamine (B109427) (excess, e.g., 10 equivalents) in ethanol.
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Heat the reaction mixture in a sealed vessel at 60-70°C for 12-24 hours.
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Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent and excess methylamine.
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Dissolve the residue in DCM and wash with water to remove any salts.
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Dry the organic layer and concentrate to obtain the crude Methylamino-PEG3-benzyl.
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Purify by column chromatography to yield the final product.
Characterization
The identity and purity of the synthesized Methylamino-PEG3-benzyl should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the benzyl protons, the PEG backbone protons, and the N-methyl protons. The integration of these peaks should be consistent with the structure. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including those of the benzyl group, the PEG chain, and the methylamino group. |
| Mass Spectrometry (ESI-MS) | A prominent ion peak corresponding to the [M+H]⁺ adduct at m/z 254.34. |
| HPLC | A single major peak indicating a purity of >95%. |
Application in Antibody-Drug Conjugate (ADC) Construction
Methylamino-PEG3-benzyl serves as a linker to connect a cytotoxic payload to a monoclonal antibody. The following is a representative protocol for this application. This protocol assumes the payload has a carboxylic acid group for activation and the antibody has available lysine (B10760008) residues for conjugation.
Experimental Workflow
The overall workflow for creating an ADC using Methylamino-PEG3-benzyl involves the activation of the payload, conjugation to the linker, and finally, conjugation of the payload-linker complex to the antibody.
Caption: A generalized workflow for the synthesis of an Antibody-Drug Conjugate.
Detailed Protocol
Step 1: Activation of the Cytotoxic Payload
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Dissolve the cytotoxic payload containing a carboxylic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., DMF or DMSO).
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Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.5 equivalents) and N-hydroxysuccinimide (NHS, 1.5 equivalents).
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Stir the reaction mixture under an inert atmosphere at room temperature for 1-2 hours to form the NHS-ester activated payload.
Step 2: Conjugation of the Activated Payload to Methylamino-PEG3-benzyl
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To the solution of the activated payload, add a solution of Methylamino-PEG3-benzyl (1.2 equivalents) in the same solvent.
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Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2 equivalents) to facilitate the reaction.
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Stir the reaction at room temperature for 4-12 hours.
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Monitor the formation of the payload-linker conjugate by LC-MS.
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Purify the conjugate using reverse-phase HPLC.
Step 3: Conjugation of the Payload-Linker to the Antibody
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Prepare the antibody in a suitable conjugation buffer (e.g., phosphate-buffered saline, PBS, pH 7.4-8.0). The buffer should not contain primary amines.
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Add the purified payload-linker conjugate to the antibody solution. A typical molar excess of the payload-linker to the antibody is between 5 and 20-fold, but this should be optimized for the specific antibody and desired drug-to-antibody ratio (DAR).
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Incubate the reaction at room temperature or 4°C for 2-4 hours with gentle mixing.
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Quench the reaction by adding a quenching agent like Tris or lysine to consume any unreacted payload-linker.
Step 4: Purification and Characterization of the ADC
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Remove the excess payload-linker and other small molecules by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
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Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity.
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Hydrophobic Interaction Chromatography (HIC): To determine the DAR distribution.
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Mass Spectrometry (MS): To confirm the covalent attachment of the payload-linker and determine the masses of the different drug-loaded antibody species.
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Size-Exclusion Chromatography (SEC): To assess the level of aggregation.
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Signaling Pathways and Mechanism of Action
Methylamino-PEG3-benzyl, as a synthetic linker, is not directly involved in biological signaling pathways. Its role is to facilitate the delivery of the cytotoxic payload to the target cell. The mechanism of action of the resulting ADC is dictated by the antibody and the payload.
